N,2-Dimethyl-1,3-propanediamine
Overview
Description
N,2-Dimethyl-1,3-propanediamine is a chemical compound that is of interest in various fields of chemistry due to its potential applications as a ligand in coordination chemistry and as an intermediate in organic synthesis. The compound is characterized by the presence of two methyl groups attached to the second carbon of a 1,3-propanediamine backbone.
Synthesis Analysis
The synthesis of compounds related to N,2-Dimethyl-1,3-propanediamine involves various methods. For instance, the synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) is achieved through a two-step batch reaction, starting with dimethylamine and acrylonitrile to form N,N-dimethylaminopropionitrile, which is then hydrogenated to DMAPA using Raney-Ni catalyst . This process has been optimized for continuous synthesis in a fixed bed reactor, achieving high conversion and selectivity rates exceeding 99.5%.
Molecular Structure Analysis
The molecular structure of compounds similar to N,2-Dimethyl-1,3-propanediamine has been determined through various techniques such as single-crystal X-ray diffraction. For example, the structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine shows an orthorhombic unit cell with strong intramolecular hydrogen bonding and C-H...π interactions stabilizing the crystal network . Similarly, the structure of complexes derived from 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate ligand reveals hexadentate coordination to metal ions, forming octahedral complexes .
Chemical Reactions Analysis
N,2-Dimethyl-1,3-propanediamine and its derivatives participate in various chemical reactions. For instance, the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid leads to unexpected products due to the unique reactivity of the compound . Additionally, the introduction of methyl substituents at the central carbon atom of 1,3-propanediamine can modulate the structure of octahedral nickel(II) complexes, leading to stereospecific formation and structural changes in the resulting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,2-Dimethyl-1,3-propanediamine derivatives are influenced by their molecular structure. For example, the magnetic properties of complexes can be affected by the coordination mode of the ligands, as seen in the antiferromagnetic coupling observed in chromium(III) complexes with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine . The introduction of substituents such as methyl groups can also affect the coordination environment and the overall stability of the complexes .
Scientific Research Applications
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Chemical Synthesis
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Plastics Industry
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Paper Industry
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Leather Industry
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Pharmaceutical Intermediate
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Preparation of Surfactants
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Knoevenagel Condensation Catalyst
- Application : This compound has been used to prepare a new fiber catalyst for Knoevenagel condensation .
- Method : A commercially available polyacrylonitrile fiber is aminated with N,N-dimethyl-1,3-propanediamine to prepare the catalyst .
- Results : The Knoevenagel condensation proceeded smoothly in the presence of the fiber catalyst and the products were obtained in excellent yields. This catalyst is applicable to a wide range of aromatic aldehydes .
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Preparation of Polyacrylonitrile Fiber
Safety And Hazards
“N,2-Dimethyl-1,3-propanediamine” is classified as a hazardous chemical. It is a highly flammable liquid and vapor and can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
N',2-dimethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(3-6)4-7-2/h5,7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXXLXZPQLQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597563 | |
Record name | N~1~,2-Dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethyl-1,3-propanediamine | |
CAS RN |
1251384-75-4 | |
Record name | N~1~,2-Dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,2-Dimethyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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